![molecular formula C12H14N2S B12530096 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline CAS No. 689251-68-1](/img/structure/B12530096.png)
4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an aniline group attached to the thiazole ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline typically involves the reaction of 2-ethyl-1,3-thiazole with an appropriate aniline derivativeThe reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran are often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. Catalysts and optimized reaction conditions are employed to ensure high purity and efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
Major products formed from these reactions include various substituted thiazole derivatives, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]aniline
- 2-(4-Methyl-1,3-thiazol-5-yl)ethyl esters
- 2,4-Disubstituted thiazoles
Uniqueness
What sets 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethyl group on the thiazole ring and the aniline moiety contribute to its distinct reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
689251-68-1 |
|---|---|
Formule moléculaire |
C12H14N2S |
Poids moléculaire |
218.32 g/mol |
Nom IUPAC |
4-[(2-ethyl-1,3-thiazol-4-yl)methyl]aniline |
InChI |
InChI=1S/C12H14N2S/c1-2-12-14-11(8-15-12)7-9-3-5-10(13)6-4-9/h3-6,8H,2,7,13H2,1H3 |
Clé InChI |
LNHVPHFXFBHLMR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=CS1)CC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


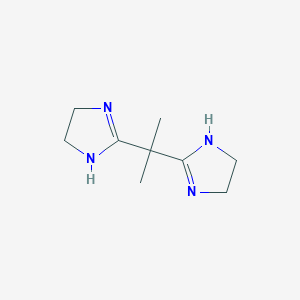
![Boranediamine, N,N,N',N'-tetraethyl-1-[(1-phenylethenyl)oxy]-](/img/structure/B12530018.png)
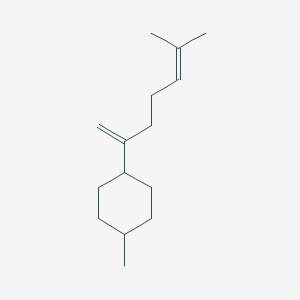
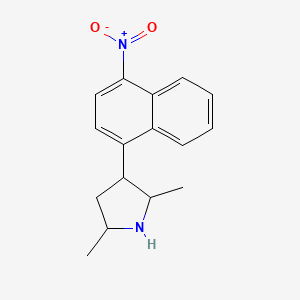
![4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12530039.png)
![2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B12530042.png)
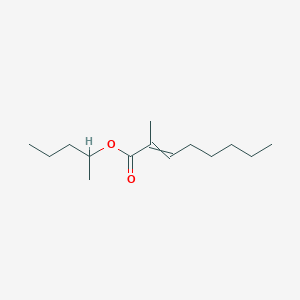
![2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione](/img/structure/B12530054.png)
![7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one](/img/structure/B12530063.png)
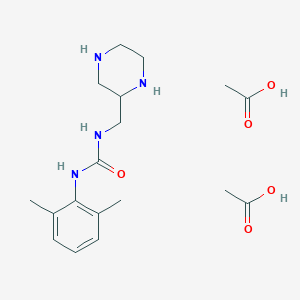

![N-(5-Bromopyridin-2-yl)-N'-[(2-ethoxy-6-fluorophenyl)methyl]thiourea](/img/structure/B12530089.png)
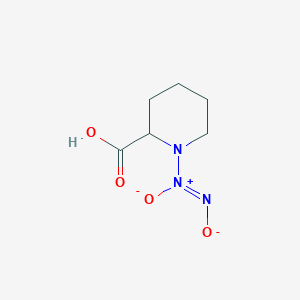
![Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]-](/img/structure/B12530095.png)
